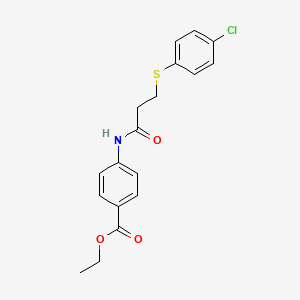

Ethyl 4-(3-((4-chlorophenyl)thio)propanamido)benzoate

Description

Ethyl 4-(3-((4-chlorophenyl)thio)propanamido)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a propanamido linker and a 4-chlorophenylthio group. The 4-chlorophenyl group enhances lipophilicity and may influence binding affinity to hydrophobic pockets in biological targets, while the thioether linkage provides metabolic stability compared to ether analogs .

Properties

Molecular Formula |

C18H18ClNO3S |

|---|---|

Molecular Weight |

363.9 g/mol |

IUPAC Name |

ethyl 4-[3-(4-chlorophenyl)sulfanylpropanoylamino]benzoate |

InChI |

InChI=1S/C18H18ClNO3S/c1-2-23-18(22)13-3-7-15(8-4-13)20-17(21)11-12-24-16-9-5-14(19)6-10-16/h3-10H,2,11-12H2,1H3,(H,20,21) |

InChI Key |

GNSMALDIYYIWKS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-{3-[(4-chlorophenyl)sulfanyl]propanamido}benzoate typically involves a multi-step process. One common method starts with the preparation of 4-chlorothiophenol, which is then reacted with 3-bromopropanoic acid to form 3-[(4-chlorophenyl)sulfanyl]propanoic acid. This intermediate is then coupled with ethyl 4-aminobenzoate under appropriate conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon with hydrogen.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro compounds, halogenated compounds.

Scientific Research Applications

Chemistry: This compound can be used as a building block in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis .

Biology and Medicine: In medicinal chemistry, derivatives of this compound may exhibit biological activities such as antimicrobial or anti-inflammatory properties. Research is ongoing to explore its potential as a drug candidate .

Industry: In the material science industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity .

Mechanism of Action

The mechanism of action of ethyl 4-{3-[(4-chlorophenyl)sulfanyl]propanamido}benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, while the aromatic ring can engage in π-π interactions with other molecules .

Comparison with Similar Compounds

Structural Analogues from Heterocyclic Derivatives ()

Compounds I-6501, I-6502, I-6602, and I-6702 share the ethyl benzoate backbone but differ in substituents:

- I-6501: Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate

- I-6502: Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentyloxy)benzoate

- I-6602 : Ethyl 4-(3-(2-(3-methylisoxazol-5-yl)ethoxy)propoxy)benzoate

- I-6702: Ethyl 4-(3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propoxy)benzoate

Key Differences :

- Linker Chemistry: The target compound uses a thioether-propanamido linker, whereas I-65xx and I-66xx derivatives employ oxygen-based ethers or isoxazole-amino chains.

- Aromatic Systems: The 4-chlorophenyl group in the target compound contrasts with the isoxazole (I-65xx) or dihydroisoquinolinone (I-6702) rings in analogs. Chlorophenyl groups are more lipophilic (logP ~3.5) compared to isoxazole (logP ~1.2), which may improve membrane permeability .

Biological Implications :

I-6501 and I-6502 were studied for kinase inhibition, with I-6501 showing superior activity due to the thioether’s stability. The target compound’s chlorophenylthio group may similarly enhance target engagement in enzyme inhibition assays .

Ethyl Benzoate Derivatives with Halogenated Substituents ()

Two notable analogs include:

Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate : Features a thiophene ring and biphenyl group.

Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate: Contains a pyran ring with cyano and amino groups.

Comparison :

- Solubility: The pyran-cyano-amino analog (logP ~2.8) is more polar than the target compound (estimated logP ~4.1), suggesting reduced solubility in aqueous media for the latter .

Complex Fluorophenyl and Thiophene Derivatives ()

A structurally intricate analog, Ethyl 4-[[[2-[(4-fluorophenyl)methyl-(thiophen-2-ylmethyl)amino]-2-oxidanylidene-ethyl]-prop-2-enyl-carbamoyl]amino]benzoate, includes fluorophenyl, thiophenmethyl, and propenyl groups.

Key Contrasts :

- Halogen Effects : Fluorine’s electronegativity and smaller size compared to chlorine may lead to distinct binding interactions (e.g., hydrogen bonding vs. hydrophobic packing).

Comparative Data Table

Research Findings and Implications

- Activity Trends : Thioether-containing compounds (target, I-6501) generally outperform oxygen-linked analogs in enzymatic assays due to metabolic stability .

- Halogen Impact : Chlorine’s lipophilicity enhances membrane permeability compared to fluorine but may increase off-target binding risks .

- Structural Complexity : Increased steric bulk (e.g., biphenyl, propenyl groups) correlates with reduced bioavailability but improved selectivity in some cases .

Biological Activity

Ethyl 4-(3-((4-chlorophenyl)thio)propanamido)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing knowledge on its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be described by its chemical structure, which features an ethyl ester linked to a benzoate moiety, with a chlorophenyl thio group and a propanamido substituent. The presence of these functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds containing thio and amido functionalities. For instance, derivatives of thiazole and triazole have shown significant antibacterial and antifungal activities, suggesting that this compound may exhibit comparable effects.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria/Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli, S. aureus | < 100 µg/mL |

| Compound B | Candida albicans | 50 µg/mL |

| This compound | TBD | TBD |

Anticancer Potential

The anticancer properties of compounds with similar structural motifs have been documented extensively. For example, compounds featuring the thiazole ring have been found to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity Evaluation

In a study assessing the cytotoxic effects of related compounds, it was found that several derivatives inhibited the growth of human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

The proposed mechanism of action for this compound includes:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Disruption of Membrane Integrity : The thio group may interact with membrane lipids, leading to increased permeability and cell death.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.